molecular formula C11H10FNS B13147431 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole

8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole

Cat. No.: B13147431
M. Wt: 207.27 g/mol
InChI Key: GZPSQNWMJZCICX-UHFFFAOYSA-N
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Description

8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is a heterocyclic compound that belongs to the class of thiopyranoindoles. This compound is characterized by the presence of a fluorine atom at the 8th position and a tetrahydrothiopyrano ring fused to an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated indole derivative, the thiopyrano ring can be introduced through a series of reactions involving nucleophilic substitution and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiopyranoindoles .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of novel materials with unique properties

Mechanism of Action

The mechanism by which 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10FNS

Molecular Weight

207.27 g/mol

IUPAC Name

8-fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole

InChI

InChI=1S/C11H10FNS/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2

InChI Key

GZPSQNWMJZCICX-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1NC3=C2C=C(C=C3)F

Origin of Product

United States

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